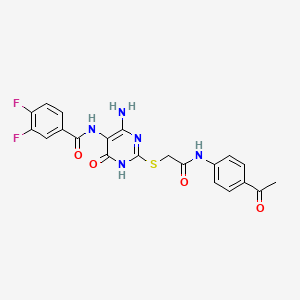

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

This compound features a pyrimidinone core substituted with a thioether-linked acetamide moiety and a 3,4-difluorobenzamide group. The pyrimidinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with biological activity due to its ability to engage in hydrogen bonding and π-π interactions. The thioether bridge (C–S–C) enhances metabolic stability compared to ether or amine linkages, while the 3,4-difluorobenzamide substituent introduces electron-withdrawing effects that may influence binding affinity and solubility .

The synthesis of analogous compounds, such as 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18), involves alkylation of 6-aminothiouracil with chloroacetamide derivatives under basic conditions (e.g., Scheme 8 in ). This suggests that the target compound could be synthesized via a similar pathway, with modifications to incorporate the 3,4-difluorobenzamide and 4-acetylphenyl groups .

Properties

Molecular Formula |

C21H17F2N5O4S |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H17F2N5O4S/c1-10(29)11-2-5-13(6-3-11)25-16(30)9-33-21-27-18(24)17(20(32)28-21)26-19(31)12-4-7-14(22)15(23)8-12/h2-8H,9H2,1H3,(H,25,30)(H,26,31)(H3,24,27,28,32) |

InChI Key |

OBFNJPOHALNPAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-acetylphenylamine, which is then reacted with 2-oxoethyl thiol to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Key Insights :

- The thienopyrimidinone in 577962-34-6 introduces a fused heterocyclic system, likely improving rigidity and target selectivity compared to the simpler pyrimidinone core of the target compound .

- The dihydropyridine core in AZ257 () offers redox activity, which is absent in the target compound’s fully oxidized pyrimidinone structure .

Substituent Effects on Aromatic Rings

Fluorinated Benzamides

- The 3,4-difluorobenzamide group in the target compound contrasts with the 2-fluorophenyl and 4-methoxyphenyl groups in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Fluorine atoms increase electronegativity and metabolic stability, while methoxy groups enhance solubility via hydrogen bonding .

- In 923121-43-1 (), the 2,6-difluorobenzyl group adjacent to a thiazole ring may confer steric hindrance, reducing rotational freedom compared to the target compound’s 4-acetylphenyl thioether .

Thioether Linkages

- The target compound’s thioethyl bridge is analogous to AZ257’s thioether but differs in the attached aromatic systems (4-acetylphenyl vs. 4-bromophenyl). Bromine’s polarizability may increase van der Waals interactions, whereas acetyl groups could participate in ketone-specific binding .

Hydrogen Bonding and Crystallography

The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveals intramolecular N–H⋯N hydrogen bonding and C–H⋯π interactions stabilizing the lattice.

Research Findings and Implications

Physicochemical Properties

- The LogP of the target compound is expected to be higher than non-fluorinated analogs (e.g., compound 18) due to fluorine’s hydrophobicity but lower than alkylated derivatives like 577962-34-6 .

Biological Activity

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features several functional groups, including a pyrimidine derivative and an acetylphenyl moiety, which contribute to its potential therapeutic effects. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N5O5S |

| Molecular Weight | 467.5 g/mol |

| IUPAC Name | N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

| CAS Number | 888418-13-1 |

This compound's structure includes a thioether group and a dihydropyrimidinone core, which are known for their biological significance.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrimidine and thioether functionalities suggests potential roles in:

- Antimicrobial Activity: Compounds containing pyrimidine rings have been reported to exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, such as myeloperoxidase (MPO), which plays a role in inflammatory processes .

- Anticancer Activity: Pyrimidine derivatives have shown promise in cancer treatment due to their ability to interfere with nucleic acid synthesis and cell proliferation .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies: Research on related pyrimidine derivatives demonstrated significant antibacterial activity against strains like E. coli and S. aureus, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance efficacy .

- Enzyme Inhibition Studies: A study highlighted the effectiveness of similar thioether-containing compounds as selective inhibitors of MPO, showing that these compounds could reduce oxidative stress in inflammatory conditions .

- Anticancer Research: Investigations into pyrimidine-based drugs have revealed their potential to inhibit tumor growth in various cancer models, suggesting that modifications to the structure could lead to enhanced anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.